molecular formula C9H15N3O B14376819 2-(Methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine CAS No. 89966-93-8

2-(Methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B14376819
CAS No.: 89966-93-8
M. Wt: 181.23 g/mol
InChI Key: JYPUMUMGXIMIJY-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine is a chemical compound with a unique structure that includes a methoxymethyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of a pyrimidine derivative with methoxymethyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane . This reaction proceeds under mild conditions and yields the desired product with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxymethyl group can yield methoxyacetic acid, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

2-(Methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)pyrimidine: Lacks the trimethyl groups, resulting in different chemical properties and reactivity.

    N,N,6-trimethylpyrimidin-4-amine: Does not have the methoxymethyl group, affecting its biological activity and applications.

    2-(Dimethylamino)methylpyrimidine: Contains a dimethylamino group instead of a methoxymethyl group, leading to variations in its chemical behavior.

Uniqueness

2-(Methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine is unique due to the presence of both the methoxymethyl and trimethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

89966-93-8

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-(methoxymethyl)-N,N,6-trimethylpyrimidin-4-amine

InChI

InChI=1S/C9H15N3O/c1-7-5-9(12(2)3)11-8(10-7)6-13-4/h5H,6H2,1-4H3

InChI Key

JYPUMUMGXIMIJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)COC)N(C)C

Origin of Product

United States

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